2,5-Dichloroquinoline-3-carbaldehyde
Overview
Description
2,5-Dichloroquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of two chlorine atoms and an aldehyde group in the quinoline ring makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent generated in situ from dimethylformamide and phosphorus oxychloride. The reaction proceeds as follows:
Starting Material: 2,5-Dichloroaniline
Reagents: Dimethylformamide, phosphorus oxychloride
Conditions: The reaction mixture is heated to 120°C for several hours to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Condensation: Active methylene compounds, hydrazine, hydroxylamine, and other reagents under reflux conditions.
Major Products:
Oxidation: 2,5-Dichloroquinoline-3-carboxylic acid
Reduction: 2,5-Dichloroquinoline-3-methanol
Substitution: Various substituted quinoline derivatives
Condensation: Various heterocyclic compounds
Scientific Research Applications
2,5-Dichloroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential antimicrobial, antimalarial, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloroquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death.
Modulating Receptors: Binding to and modulating the activity of specific receptors on cell surfaces.
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2,6-Dichloroquinoline-3-carbaldehyde
- 2,5-Dichloroquinoline-3-carboxylic acid
Comparison: 2,5-Dichloroquinoline-3-carbaldehyde is unique due to the presence of two chlorine atoms at positions 2 and 5, which can influence its reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, the additional chlorine atom can enhance its electrophilicity and potential for substitution reactions. Compared to 2,6-Dichloroquinoline-3-carbaldehyde, the position of the chlorine atoms can affect the compound’s steric and electronic properties .
Properties
IUPAC Name |
2,5-dichloroquinoline-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-8-2-1-3-9-7(8)4-6(5-14)10(12)13-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFSHUOAFWULQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=N2)Cl)C=O)C(=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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